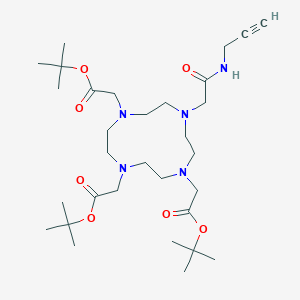

Propargyl-DOTA-tris(tBu)ester

Description

The exact mass of the compound this compound is 609.41014911 g/mol and the complexity rating of the compound is 926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCCMOOFLZFMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-DOTA-tris(tBu)ester: A Technical Guide for Researchers in Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and applications of Propargyl-DOTA-tris(tBu)ester, a key bifunctional chelator in the advancement of targeted radiopharmaceuticals and molecular imaging.

This compound is a bifunctional chelator that has become an important tool in the development of advanced diagnostic and therapeutic radiopharmaceuticals. Its unique structure, which combines a DOTA chelating cage with a reactive propargyl group, allows for the stable coordination of radiometals and covalent conjugation to biomolecules through "click chemistry." This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its role in the broader context of radionuclide-drug conjugates (RDCs).

Core Concepts and Chemical Properties

At its core, this compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand renowned for its ability to form highly stable complexes with a variety of metal ions. The three tert-butyl (tBu) ester groups serve as protecting groups for the carboxylates of the DOTA cage, preventing them from participating in unwanted side reactions during the bioconjugation step. The key feature of this molecule is the propargyl group, an alkyne functional group that enables covalent linkage to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

This bifunctional nature allows for a modular approach to the synthesis of RDCs. A targeting biomolecule, such as a peptide or antibody, can be modified with an azide group. Separately, the this compound can be chelated with a radionuclide. The two components are then "clicked" together to form the final RDC. This approach is highly efficient and allows for the late-stage introduction of the radionuclide, which is particularly advantageous when working with short-lived isotopes.

Physicochemical Properties

Quantitative data for this compound and a related derivative are summarized in the table below. This information is critical for experimental design, including calculating molar equivalents for reactions and ensuring the purity of the starting materials.

| Property | This compound | DOTA-tris(t-Bu ester)-Propargyl |

| Chemical Formula | C₃₁H₅₅N₅O₇ | C₂₉H₅₂N₄O₆ |

| Molecular Weight | 609.8 g/mol | 552.76 g/mol |

| CAS Number | 911197-00-7 | 1189194-64-6 |

| Appearance | White to off-white powder | Not specified |

| Purity | ≥95% (HPLC) | >96% |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. | Not specified |

| Storage Conditions | Store at -20°C for long-term stability. | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: bioconjugation via CuAAC click chemistry and subsequent radiolabeling. These protocols are based on established methods for similar DOTA derivatives and click reactions and should be optimized for specific applications.

Protocol 1: Bioconjugation of Azide-Modified Biomolecules via CuAAC

This protocol describes the copper(I)-catalyzed click chemistry reaction to conjugate this compound to a biomolecule containing an azide functional group.

Materials:

-

Azide-modified biomolecule (e.g., peptide, antibody)

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule and this compound in the reaction buffer to the desired concentrations.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of this compound.

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight if necessary. Reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification:

-

Purify the DOTA-conjugated biomolecule from excess reagents and copper using an appropriate method, such as size-exclusion chromatography for larger biomolecules or reverse-phase HPLC for smaller peptides.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the product using mass spectrometry and HPLC.

-

Protocol 2: Deprotection of the tris(tBu)ester Groups

Prior to radiolabeling, the tert-butyl ester protecting groups on the DOTA cage must be removed to allow for efficient chelation of the radiometal.

Materials:

-

DOTA-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM) or other suitable solvent

-

Nitrogen gas

-

Diethyl ether (cold)

Procedure:

-

Reaction Setup:

-

Dissolve the DOTA-conjugated biomolecule in a suitable solvent like DCM.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the dissolved conjugate.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Product Precipitation and Isolation:

-

Remove the TFA and solvent under a stream of nitrogen gas.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product, and decant the ether.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

-

Purification and Verification:

-

Purify the deprotected conjugate using HPLC.

-

Verify the complete removal of the tBu groups by mass spectrometry.

-

Protocol 3: Radiolabeling with Gallium-68

This protocol outlines the chelation of the deprotected DOTA-conjugate with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging.

Materials:

-

Deprotected DOTA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Cation exchange cartridge

-

5 M NaCl/HCl solution for elution from the cartridge

-

Reaction vial

-

Heating block

-

Quality control system (e.g., radio-TLC, radio-HPLC)

Procedure:

-

⁶⁸Ga Elution and Trapping:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.

-

-

Reaction Preparation:

-

In a reaction vial, dissolve the deprotected DOTA-conjugated biomolecule in sodium acetate buffer to maintain a pH between 3.5 and 4.5.

-

-

Radiolabeling Reaction:

-

Quality Control:

-

Determine the radiochemical purity of the ⁶⁸Ga-labeled conjugate using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is greater than 95%.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the desired threshold, purify the radiolabeled product using a C18 Sep-Pak cartridge or HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Experimental workflow for the synthesis of a radiopharmaceutical.

Caption: Targeted delivery and action of a DOTA-based radiopharmaceutical.

Conclusion

This compound is a versatile and powerful tool for the development of next-generation radiopharmaceuticals. Its modular nature, enabled by the combination of a robust chelator and a bioorthogonal "click" handle, facilitates the efficient synthesis of targeted imaging and therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology in their work. As the field of nuclear medicine continues to advance towards personalized therapies, the importance of well-characterized and adaptable bifunctional chelators like this compound will only continue to grow.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-DOTA-tris(tBu)ester: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-DOTA-tris(tBu)ester is a key bifunctional chelator that has gained significant traction in the fields of medicinal chemistry, molecular imaging, and targeted drug delivery. Its unique structure, incorporating a versatile propargyl group for "click" chemistry and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with three of its four carboxylic acid groups protected as tert-butyl esters, makes it an invaluable tool for the development of sophisticated bioconjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in bioconjugation and radiolabeling.

Chemical Structure and Properties

This compound is characterized by a DOTA macrocycle, which is a highly efficient chelator for a variety of metal ions, particularly radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy. The three tert-butyl ester groups provide temporary protection to the carboxylates, preventing their participation in unintended reactions during synthesis and conjugation. This protection strategy leaves a single carboxylic acid available for modification, which in this case is functionalized with a propargyl group via an amide linkage. The terminal alkyne of the propargyl group is the key functionality for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal conjugation method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-[2-oxo-2-(2-propyn-1-ylamino)ethyl]-, 1,4,7-tris(1,1-dimethylethyl) ester | [1] |

| Molecular Formula | C₃₁H₅₅N₅O₇ | [1] |

| Molecular Weight | 609.80 g/mol | [2] |

| CAS Number | 911197-00-7 | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | -20°C | [2] |

| Solubility | Good solubility in common organic solvents such as chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the functionalization of DOTA-tris(tBu)ester. A common method, as referenced in the literature, involves the activation of the free carboxylic acid of DOTA-tris(tBu)ester, followed by coupling with propargylamine.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol (Conceptual, based on common coupling reactions):

-

Activation of DOTA-tris(tBu)ester: Dissolve DOTA-tris(tBu)ester (1 equivalent) in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide). Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester.

-

Coupling with Propargylamine: In a separate flask, dissolve propargylamine (1.5 equivalents) in the same anhydrous solvent. To this solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Reaction: Slowly add the solution of the activated DOTA-tris(tBu)ester to the propargylamine solution. Allow the reaction to proceed at room temperature overnight with stirring.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This compound is widely used for conjugating the DOTA chelator to azide-modified biomolecules such as peptides, proteins, or antibodies.

Diagram 2: Experimental Workflow for CuAAC Bioconjugation

Caption: Workflow for CuAAC bioconjugation.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a 1-5 mg/mL solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound stock solution. The molar ratio will depend on the desired degree of labeling.

-

Add the TBTA solution to the reaction mixture (typically 1-2 equivalents relative to copper).

-

Add the CuSO₄ solution (typically 0.5-1 equivalent relative to the alkyne or azide).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 equivalents relative to CuSO₄).

-

-

Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Purification: Purify the resulting DOTA-bioconjugate from excess reagents and byproducts using a suitable method for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Radiolabeling of DOTA-Bioconjugates with Gallium-68

Following conjugation and purification, the DOTA-bioconjugate can be radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.

Diagram 3: Experimental Workflow for ⁶⁸Ga Radiolabeling

Caption: Workflow for ⁶⁸Ga radiolabeling of DOTA-conjugates.

Detailed Protocol:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M hydrochloric acid according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.

-

Reaction Setup:

-

In a sterile reaction vial, add the purified DOTA-bioconjugate (typically 10-50 µg).

-

Add a sufficient volume of a suitable buffer, such as 0.1 M sodium acetate, to adjust the pH of the final reaction mixture to 4.0-5.0.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

-

Incubation: Heat the reaction mixture at 95°C for 5-10 minutes in a shielded heating block.

-

Deprotection of tBu esters (if required): If the tert-butyl esters need to be removed to allow for optimal chelation, the bioconjugate can be treated with a solution of trifluoroacetic acid (TFA) in dichloromethane prior to radiolabeling. This step must be carefully optimized to avoid degradation of the biomolecule.

-

Quality Control: After the incubation, determine the radiochemical purity of the ⁶⁸Ga-labeled bioconjugate using instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC). The final product should be sterile-filtered before in vivo use.

Applications in Drug Development

The ability to attach a DOTA chelator to a biomolecule of interest using a reliable and bioorthogonal method has significant implications for drug development:

-

Targeted Radionuclide Therapy: By chelating therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), DOTA-bioconjugates can be used to deliver a cytotoxic payload specifically to cancer cells, minimizing off-target toxicity.

-

Molecular Imaging (Theranostics): this compound enables the development of theranostic agents, where a diagnostic radionuclide (e.g., ⁶⁸Ga) and a therapeutic radionuclide can be chelated by the same bioconjugate. This allows for non-invasive imaging to select patients who are likely to respond to a targeted therapy and to monitor the treatment response.

-

Pharmacokinetic Studies: Radiolabeled biomolecules can be used to study their absorption, distribution, metabolism, and excretion (ADME) profiles in vivo, providing critical information for drug development.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced bioconjugates for a range of applications in drug development and molecular imaging. Its well-defined structure and reactivity, combined with the robustness of click chemistry, provide a reliable platform for the development of targeted radiopharmaceuticals and other complex biomolecular constructs. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this valuable tool into their own research and development workflows.

References

Synthesis of Propargyl-DOTA-tris(tBu)ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Propargyl-DOTA-tris(tBu)ester, a key bifunctional chelator used in the development of radiopharmaceuticals and other targeted molecular probes. The propargyl group enables covalent attachment to biomolecules via "click chemistry," a highly efficient and specific conjugation method. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, and summarizes key quantitative data for researchers in drug development and molecular imaging.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through the N-alkylation of the commercially available precursor, DOTA-tris(tBu)ester. This precursor possesses a single free secondary amine on the cyclen ring, which serves as a nucleophile for the reaction with a propargyl-containing electrophile. The tert-butyl ester groups protect the carboxylic acid functionalities of the DOTA macrocycle, preventing side reactions and facilitating purification. These protecting groups can be readily removed under acidic conditions after conjugation to a target molecule.

The overall reaction involves the coupling of DOTA-tris(tBu)ester with a suitable propargylating agent, typically an activated species such as 2-bromo-N-(prop-2-yn-1-yl)acetamide, in the presence of a non-nucleophilic base.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on established literature procedures.

Materials and Methods

Materials:

-

DOTA-tris(tBu)ester (commercially available)

-

2-Bromo-N-(prop-2-yn-1-yl)acetamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Synthesis of 2-Bromo-N-(prop-2-yn-1-yl)acetamide

This reagent is synthesized by reacting propargylamine with 2-bromoacetyl bromide in the presence of a base.

Synthesis of this compound

-

To a solution of DOTA-tris(tBu)ester (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature under an inert atmosphere.

-

Add a solution of 2-bromo-N-(prop-2-yn-1-yl)acetamide (1.2 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₁H₅₅N₅O₇ | 625.81 | 911197-00-7 |

Table 1: Physicochemical Properties of this compound.

| Reactant | Equivalents |

| DOTA-tris(tBu)ester | 1.0 |

| 2-Bromo-N-(prop-2-yn-1-yl)acetamide | 1.2 |

| Potassium Carbonate | 3.0 |

Table 2: Stoichiometry of Reactants.

| Parameter | Value |

| Reaction Temperature | 60 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Table 3: Reaction Conditions and Yield.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Propargyl-DOTA-tris(tBu)ester: A Technical Guide to its Mechanism of Action and Application in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-DOTA-tris(tBu)ester is a bifunctional chelator that has emerged as a critical component in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its unique chemical architecture allows for the stable chelation of a wide range of radiometals, while the propargyl functional group provides a versatile handle for conjugation to biomolecules via "click chemistry." This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.

Core Mechanism of Action

The functionality of this compound is derived from its three key chemical components: the DOTA macrocycle, the three tert-butyl (tBu) ester protecting groups, and the terminal propargyl group.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocycle: The core of the molecule is the DOTA cage, a highly efficient chelator for a variety of trivalent metal ions. Its pre-organized structure provides a high-affinity binding pocket, forming thermodynamically stable and kinetically inert complexes with radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. This exceptional stability is crucial to prevent the release of toxic free radiometals in vivo.

-

Tris(tBu)ester Protecting Groups: Three of the four carboxylic acid arms of the DOTA macrocycle are protected as tert-butyl esters. These bulky groups serve two primary purposes: they prevent the carboxyl groups from interfering with the conjugation reaction of the propargyl group, and they increase the molecule's solubility in organic solvents, facilitating synthesis and purification steps. These acid-labile protecting groups are typically removed in the final stages of radiopharmaceutical preparation to allow for efficient chelation of the radiometal.

-

Propargyl Group: The terminal alkyne (propargyl group) is the key to the molecule's utility as a bifunctional linker. It serves as a reactive handle for covalent attachment to a biomolecule of interest (e.g., a peptide, antibody, or small molecule) that has been modified to contain an azide group. This is typically achieved through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.

The overall mechanism involves a multi-step process:

-

Conjugation: The propargyl group of this compound is reacted with an azide-functionalized targeting biomolecule.

-

Deprotection: The tert-butyl ester protecting groups are removed under acidic conditions to expose the free carboxylic acids of the DOTA chelator.

-

Radiolabeling: The deprotected DOTA-bioconjugate is then incubated with the desired radiometal, which becomes stably chelated within the DOTA cage.

This sequential approach ensures that the radiolabeling step does not interfere with the integrity of the targeting biomolecule and that the final radiopharmaceutical is stable and retains its biological activity.

Data Presentation

Table 1: Stability Constants of DOTA-Metal Complexes

| Radiometal | Chelator | Log KML | Reference |

| Gallium-68 | DOTA | 26.05 | [1] |

| Lutetium-177 | DOTA | ~25 | [2] |

Note: Stability constants can vary depending on the experimental conditions.

Table 2: Representative Radiolabeling Yields of DOTA-conjugates

| Radiometal | DOTA-Conjugate | Radiolabeling Yield (%) | Reference |

| Gallium-68 | DOTA-TATE | >95 | [3] |

| Lutetium-177 | DOTA-TATE | >98 | |

| Yttrium-90 | DOTA-Ph-Al-ior egf/r3 | >98 | [4] |

| Technetium-99m | DOTA-Ph-Al-ior egf/r3 | >96 | [4] |

Note: Radiolabeling yields are highly dependent on the specific conjugate, reaction conditions, and purification methods.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

This protocol describes a general method for conjugating this compound to an azide-modified biomolecule.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic co-solvent (e.g., DMSO, DMF) if required for solubility

Protocol:

-

Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.

-

In a reaction vessel, dissolve the azide-modified biomolecule in an appropriate buffer.

-

Add this compound to the reaction mixture. A molar excess (typically 1.5-5 equivalents) of the DOTA derivative is often used. An organic co-solvent may be added if solubility is an issue.

-

Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.

-

Add the Cu(I)/THPTA complex to the reaction mixture containing the biomolecule and DOTA derivative.

-

Initiate the reaction by adding sodium ascorbate to the mixture.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific reactants.

-

Purify the resulting DOTA-conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.

-

Characterize the conjugate by mass spectrometry and/or HPLC.

Deprotection of tert-Butyl Esters

Materials:

-

Lyophilized this compound-biomolecule conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Protocol:

-

Dissolve the lyophilized conjugate in a minimal amount of DCM.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the dissolved conjugate.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether. Repeat the ether wash several times.

-

Dry the resulting pellet under vacuum.

-

Confirm deprotection by mass spectrometry.

Radiolabeling with Gallium-68

Materials:

-

Deprotected DOTA-biomolecule conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Sterile water for injection

-

C18 Sep-Pak cartridge for purification (optional)

-

Ethanol

-

Saline

Protocol:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile reaction vial, dissolve the deprotected DOTA-biomolecule conjugate in sterile water or a suitable buffer.

-

Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at an elevated temperature, typically 80-95°C, for 5-15 minutes.[3]

-

After incubation, cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water. Elute the final product with an ethanol/saline mixture.

-

Formulate the final product in a physiologically compatible solution for in vivo use.

Radiolabeling with Lutetium-177

Materials:

-

Deprotected DOTA-biomolecule conjugate

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate or sodium acetate buffer (e.g., 0.2 M, pH 5.0-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant)

-

Sterile water for injection

-

DTPA solution (for quenching)

Protocol:

-

In a sterile, lead-shielded vial, dissolve the deprotected DOTA-biomolecule conjugate in the acetate buffer.

-

Add a radioprotectant such as gentisic acid or ascorbic acid.

-

Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Incubate the reaction mixture at 90-100°C for 15-30 minutes.

-

After incubation, cool the reaction to room temperature.

-

Optionally, add a small amount of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

-

Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity and specific activity.

-

Purify the radiolabeled conjugate if necessary, using methods similar to those for ⁶⁸Ga-labeling.

-

Formulate the final product for administration.

Mandatory Visualization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of tert-butyl esters in DOTA derivatives

An In-depth Technical Guide on the Role of Tert-butyl Esters in DOTA Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of targeted radiopharmaceuticals and MRI contrast agents. Its ability to form highly stable complexes with a variety of metal ions is unparalleled. However, the conjugation of DOTA to biomolecules such as peptides and antibodies presents a significant chemical challenge due to its four reactive carboxylic acid groups. This guide details the critical role of tert-butyl esters as protecting groups to overcome this challenge, focusing on the synthesis, purification, and application of the key intermediate, DOTA-tris(t-Bu)ester. We provide a comprehensive overview of experimental protocols, quantitative data, and logical workflows essential for professionals in the field.

The Challenge: Regioselective Conjugation of DOTA

DOTA possesses four carboxylic acid pendant arms. For the creation of a targeted agent, one of these arms must be covalently linked to a biomolecule, typically through a stable amide bond with a primary amine (e.g., the N-terminus of a peptide or a lysine residue). If all four carboxylic acids are left unprotected, attempts at conjugation lead to a mixture of products, including undesirable intermolecular cross-linking, resulting in low yields of the desired mono-conjugated product and complex purification challenges.[1][2]

To achieve precise, single-point attachment, three of the four carboxylic acids must be rendered inert or "protected" during the conjugation step. This is where the strategic use of protecting groups becomes essential.

The Solution: tert-Butyl Esters as Ideal Protecting Groups

Tert-butyl (t-Bu) esters are widely used as protecting groups for carboxylic acids in organic synthesis, particularly in peptide chemistry, for several key reasons:[3]

-

Controlled Reactivity: They provide meticulous control over the reactivity of the DOTA core. By protecting three of the carboxyl groups, they allow for selective conjugation reactions at the single unprotected site, simplifying complex synthetic routes.[3]

-

Stability: Tert-butyl esters are stable to a wide range of reaction conditions, including the basic conditions often used in peptide synthesis for Fmoc-group removal (e.g., piperidine).

-

Acid Lability: They are easily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This selective removal is paramount as it can be performed simultaneously with the cleavage of the peptide from the solid-phase resin without damaging the sensitive biomolecule.

-

Improved Solubility: The bulky, lipophilic t-butyl groups often enhance the solubility of the DOTA derivative in common organic solvents like DMF and DCM, which is advantageous for coupling reactions.[4]

The strategic application of this protection scheme leads to the creation of the foundational building block: DOTA-tris(t-Bu)ester . This bifunctional chelator has one free carboxylic acid for conjugation and three protected carboxylic acids that, after deprotection, will participate in metal chelation.[3]

Experimental Workflow and Protocols

The overall process for creating a DOTA-conjugated biomolecule involves a multi-step workflow, starting from the protected chelator and ending with the final radiolabeled product.

Caption: General workflow for synthesizing a DOTA-radiopharmaceutical.

Experimental Protocol 1: Conjugation to a Peptide (Solid-Phase)

This protocol describes the coupling of DOTA-tris(t-Bu)ester to the N-terminus of a peptide chain assembled on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc chemistry.

-

Resin Preparation: After the final amino acid is added, the N-terminal Fmoc group is removed using a solution of 20-50% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

-

Activation of DOTA-tris(t-Bu)ester: In a separate vessel, dissolve DOTA-tris(t-Bu)ester (2.5-3 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HATU or HBTU (2.45-3 equivalents) and an organic base like DIPEA (5-6 equivalents).[5][6] Allow the mixture to pre-activate for 15-20 minutes at room temperature.

-

Coupling Reaction: Add the activated DOTA solution to the resin. Agitate the mixture for 2-5 hours at room temperature.[6] The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates successful and complete coupling to the primary amine.

-

Washing: After the reaction, filter the resin and wash it extensively with DMF, DCM, and finally methanol before drying under vacuum.

Experimental Protocol 2: Cleavage and Deprotection

This step simultaneously cleaves the synthesized DOTA-peptide from the solid support and removes the tert-butyl ester protecting groups from the DOTA moiety, along with other acid-labile side-chain protecting groups on the peptide.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][6] Trifluoroacetic acid (TFA) is the cleaving agent, while triisopropylsilane (TIS) acts as a scavenger to trap the reactive tert-butyl cations and other cationic species generated during deprotection, preventing side reactions.[7]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7] Allow the mixture to react for 2-4 hours at room temperature with occasional stirring.[5]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude DOTA-peptide conjugate.

-

Isolation: Centrifuge the suspension to pellet the crude product, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage by-products. Dry the resulting white powder under vacuum.

Experimental Protocol 3: Purification and Analysis

The crude product requires purification to isolate the desired DOTA-peptide conjugate.

-

Purification: The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The crude peptide is dissolved in a minimal amount of solvent (e.g., water/acetonitrile) and injected onto a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is used to elute the components based on hydrophobicity.[6][8]

-

Analysis and Confirmation of Deprotection:

-

Analytical HPLC: Fractions are analyzed to assess purity.

-

Mass Spectrometry (ESI-MS): Used to confirm the molecular weight of the final product, verifying that all t-butyl groups (56 Da each) have been removed.

-

¹H-NMR Spectroscopy: Complete deprotection can be confirmed by the absence of the large singlet peak corresponding to the tert-butyl protons, which typically appears around δ 1.46 ppm.[9]

-

Experimental Protocol 4: Radiolabeling

Once the pure DOTA-peptide conjugate is obtained and lyophilized, it is ready for radiolabeling.

-

Reconstitution: Dissolve a known quantity of the DOTA-peptide (e.g., 10-20 µg) in a suitable buffer, typically 0.1 M to 0.5 M sodium acetate or ammonium acetate, with the pH adjusted to between 4.5 and 5.5.[6][10]

-

Labeling Reaction: Add the radiometal solution (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃) to the peptide-buffer mixture.

-

Incubation: Heat the reaction vial at 85-95°C for 15-30 minutes.[6][11] The optimal temperature and time can vary depending on the specific peptide and radiometal.

-

Quality Control: The radiochemical purity is determined using methods like radio-TLC or radio-HPLC to quantify the percentage of radiometal successfully chelated by the DOTA-peptide.

Data Presentation

Table 1: Key Reagents for Synthesis and Deprotection

| Reagent | Abbreviation | Role/Function |

| DOTA-tris(tert-butyl ester) | DOTA(tBu)₃ | Bifunctional chelator with one reactive carboxyl group. |

| N,N'-Diisopropylethylamine | DIPEA | Non-nucleophilic base used during the coupling reaction.[5] |

| HBTU / HATU | - | Peptide coupling/activating agents for amide bond formation.[5][6] |

| Trifluoroacetic Acid | TFA | Strong acid for cleavage from resin and removal of t-Bu groups.[5] |

| Triisopropylsilane | TIS | Scavenger to trap reactive cations during cleavage.[5][6] |

| Diethyl Ether | Et₂O | Used for precipitation of the crude peptide after cleavage. |

Table 2: Representative Radiolabeling Conditions and Efficiency

| Radiometal | DOTA-Conjugate | Buffer (pH) | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |

| ⁶⁸Ga | DOTA-BN Peptides | Sodium Acetate (4.5-5.0) | 90 | 20 | >90% | [6] |

| ⁶⁸Ga | DOTA-Ava-BBN2 | Sodium Acetate (4.5) | 95 | 20 | >97% | [11] |

| ⁶⁴Cu | DOTA-Trastuzumab | Sodium Acetate (5.5) | 37 | 60 | ~94% | [12] |

| ²²⁵Ac | DOTA-Antibody | - | 37 | - | ~10x higher yield than prior methods | [13] |

| ¹⁷⁷Lu | DOTA-Peptides | - | 95 | 15-25 | High | [Not specified] |

Table 3: Stability Constants of Metal-DOTA Complexes

Note: Stability constants are measured after deprotection, as chelation requires the free carboxylates. The presence of tert-butyl esters prevents complex formation.

| Metal Ion | Log K (Stability Constant) | Reference |

|---|---|---|

| Eu³⁺ | 26.21 | [14] |

| Gd³⁺ | 24.7 | [15] |

| Lu³⁺ | 23.06 | [16] |

| Sm³⁺ | 23.36 | [16] |

| Pb²⁺ | ~25.4 (log KPbL) | [17] |

| Cu²⁺ | ~22.3 (log KCuL) |[18] |

Key Chemical Transformations and Pathways

Amide Bond Formation

The conjugation step relies on the classic formation of an amide bond between the single free carboxylic acid of DOTA-tris(t-Bu)ester and a primary amine of the biomolecule. This reaction is mediated by a coupling agent.

Caption: Amide bond formation during the conjugation step.

Deprotection Mechanism

The removal of the tert-butyl ester is an acid-catalyzed process. The TFA protonates the ester's carbonyl oxygen, making the carboxyl group a good leaving group. The stable tertiary tert-butyl carbocation is formed, which is then neutralized by the scavenger (TIS) or deprotonation to form isobutylene.[19]

References

- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. mdpi.com [mdpi.com]

- 10. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to Bifunctional DOTA Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic applications. Bifunctional chelators are the cornerstone of modern radiopharmaceutical design, providing a stable linkage between a metallic radionuclide and a targeting biomolecule, such as a peptide, antibody, or small molecule. Among the plethora of chelating agents developed, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a highly versatile and widely utilized scaffold.[1] Its robust coordination chemistry with a variety of radiometals, coupled with the ability to be functionalized for bioconjugation, makes it an indispensable tool in the development of targeted radiopharmaceuticals.[2]

This technical guide provides a comprehensive overview of bifunctional DOTA chelators, detailing their core principles, conjugation methodologies, and radiolabeling procedures. It is intended to serve as a practical resource for researchers and professionals involved in the development of novel radiopharmaceuticals.

A bifunctional chelator consists of two primary components: a chelating moiety that securely encapsulates a radiometal and a reactive functional group that allows for covalent attachment to a biomolecule.[3] The DOTA macrocycle, with its four nitrogen atoms and four carboxylate arms, forms highly stable complexes with a range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic positron emitters such as Gallium-68 (⁶⁸Ga).[1][4] The remarkable in vivo stability of DOTA-metal complexes is crucial to prevent the release of the radionuclide, which could otherwise lead to off-target toxicity and diminished imaging or therapeutic efficacy.[5]

Bifunctional DOTA Derivatives for Bioconjugation

To be "bifunctional," the DOTA macrocycle must be modified with a reactive handle for conjugation. This is typically achieved by functionalizing one of the carboxylate arms, leaving the other three to participate in metal coordination. The two most common reactive groups incorporated into DOTA for bioconjugation are N-hydroxysuccinimide (NHS) esters and maleimides.

-

DOTA-NHS Ester: This derivative is reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides. The reaction forms a stable amide bond.

-

DOTA-Maleimide: This derivative specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within peptides and proteins. This reaction forms a stable thioether bond.

The choice between these derivatives depends on the available functional groups on the target biomolecule and the desired site of conjugation.

Quantitative Data on DOTA-Metal Complexes

The stability of the complex formed between DOTA and a radiometal is a critical determinant of the radiopharmaceutical's in vivo performance. This stability is quantified by the thermodynamic stability constant (log K). Higher log K values indicate a more stable complex.

| Metal Ion | log K (DOTA) | Key Applications |

| Ga³⁺ | 21.3 - 26.05 | Positron Emission Tomography (PET) Imaging |

| Lu³⁺ | 29.2 | Targeted Radionuclide Therapy |

| Y³⁺ | 24.9 | Targeted Radionuclide Therapy |

| In³⁺ | 23.9 | Single Photon Emission Computed Tomography (SPECT) Imaging |

| Cu²⁺ | 22.4 | PET Imaging |

| Ac³⁺ | >30 | Targeted Alpha Therapy |

| Bi³⁺ | 30.3 | Targeted Alpha Therapy |

| Pb²⁺ | 25.3 | Targeted Radionuclide Therapy |

Note: Stability constants can vary depending on experimental conditions such as temperature and ionic strength.[6][7][8][9][10][11][12]

Radiolabeling efficiency is another crucial parameter, representing the percentage of the radionuclide that is successfully incorporated into the DOTA-bioconjugate.

| Radionuclide | Biomolecule | Typical Radiolabeling Efficiency |

| ⁶⁸Ga | Peptides (e.g., DOTATATE) | >95% |

| ¹⁷⁷Lu | Peptides (e.g., DOTATATE) | >98% |

| ¹⁷⁷Lu | Antibodies (e.g., Rituximab) | >98% |

| ⁹⁰Y | Peptides/Antibodies | >98% |

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody

This protocol describes the conjugation of a DOTA-NHS ester to the lysine residues of an antibody.

Materials:

-

Antibody solution (e.g., 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

0.1 M sodium acetate buffer, pH 5.5

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), purify the antibody using a suitable method such as centrifugal filtration or dialysis against the reaction buffer.[17]

-

DOTA-NHS Ester Solution Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography (e.g., a PD-10 column).

-

Equilibrate the column with 0.1 M sodium acetate buffer (pH 5.5).

-

Apply the reaction mixture to the column and elute with the same buffer.

-

Collect the fractions containing the antibody-DOTA conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

-

Characterization:

-

Determine the concentration of the purified DOTA-antibody conjugate.

-

The number of DOTA molecules conjugated per antibody (conjugation ratio) can be determined by methods such as MALDI-TOF mass spectrometry.

-

Protocol 2: Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide

This protocol outlines the conjugation of a DOTA-maleimide to a peptide containing a free cysteine residue.

Materials:

-

Thiol-containing peptide

-

DOTA-maleimide

-

Degassed conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA)

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the degassed conjugation buffer.

-

If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[20] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed before adding the maleimide.

-

-

DOTA-Maleimide Solution Preparation: Dissolve the DOTA-maleimide in a minimal amount of DMF or DMSO.

-

Conjugation Reaction:

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.

-

Purification:

-

Purify the DOTA-peptide conjugate using RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and analytical RP-HPLC.

-

Protocol 3: Radiolabeling of a DOTA-Peptide with Gallium-68 (⁶⁸Ga)

This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

-

DOTA-peptide conjugate (e.g., 10-50 µg)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.0-4.5)

-

Sterile, metal-free reaction vial

-

Heating block

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

-

Reaction Mixture Preparation:

-

Radiolabeling Reaction:

-

Quality Control:

-

Determine the radiochemical purity (RCP) using methods such as instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.

-

-

Purification (if necessary): If the RCP is below the desired specification, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 4: Radiolabeling of a DOTA-Antibody with Lutetium-177 (¹⁷⁷Lu)

This protocol details the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.

Materials:

-

DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ solution

-

0.2 M ammonium acetate or sodium acetate buffer (pH 5.0-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant, optional)

-

Sterile, metal-free reaction vial

-

Heating block or water bath

Procedure:

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, dissolve the DOTA-antibody conjugate in the acetate buffer.

-

If using a radioprotectant, add it to the solution.

-

Add the required activity of ¹⁷⁷LuCl₃ to the vial.

-

-

Radiolabeling Reaction:

-

Quenching: Add a small amount of DTPA solution to chelate any free ¹⁷⁷Lu.

-

Quality Control:

-

Determine the radiochemical purity using iTLC or size-exclusion radio-HPLC. The RCP should typically be >95%.

-

-

Purification:

-

If necessary, purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove free ¹⁷⁷Lu-DTPA and other small molecule impurities.

-

Visualizations of Key Processes

Conclusion

Bifunctional DOTA chelators are integral to the advancement of targeted radiopharmaceuticals. Their ability to form stable complexes with a wide array of medically relevant radionuclides, combined with versatile conjugation chemistries, enables the development of highly specific agents for molecular imaging and therapy. A thorough understanding of the principles of DOTA chelation, along with access to robust and well-validated experimental protocols for conjugation and radiolabeling, is essential for researchers in this field. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful design, synthesis, and application of DOTA-based radiopharmaceuticals.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. furthlab.xyz [furthlab.xyz]

- 18. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. lifetein.com [lifetein.com]

- 23. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 24. RePub, Erasmus University Repository: Radiolabelling DOTA-peptides with 68Ga [repub.eur.nl]

- 25. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. mdpi.com [mdpi.com]

Propargyl group function in click chemistry

An In-depth Technical Guide on the Core Function of the Propargyl Group in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often biological, conditions.[1][2] Coined by K.B. Sharpless, this concept has transformed molecular synthesis, enabling the efficient joining of molecular building blocks.[1][3] At the heart of the most prominent click reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—lies the propargyl group, which provides the terminal alkyne functionality essential for this powerful transformation.[1][4] This guide provides a detailed exploration of the propargyl group's role in click chemistry, covering its mechanism, applications, quantitative data, and detailed experimental protocols for professionals in research and drug development.

The Propargyl Group: A Versatile Functional Group

The propargyl group (HC≡C-CH₂⁻) is a highly versatile moiety valued for its reactivity, particularly the terminal alkyne (a hydrogen atom bonded to a triply bonded carbon).[4][5][6] This terminal alkyne is the key reactive partner in the CuAAC reaction.[5] Its relatively high acidity (pKa ≈ 25) allows for deprotonation by suitable bases, but its crucial role in click chemistry is its ability to react with azides in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][7][8] This reaction is incredibly robust, tolerating a wide pH range (4 to 12) and a broad array of functional groups, making it ideal for complex molecular environments.[9][10]

The propargyl group can be introduced into molecules through various methods, a process known as propargylation. Common propargylating agents include propargyl halides (e.g., propargyl bromide), which can be used to functionalize alcohols, amines, and other nucleophiles.[11][12][13] This process is a foundational step for preparing molecules for subsequent click chemistry applications.[11]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, featuring a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[9] The reaction proceeds through a well-defined catalytic cycle involving copper(I) acetylide intermediates.[3][7][14] While the precise mechanism can involve mono- or dicopper species depending on the conditions, the fundamental steps are widely accepted.[3][10]

The catalytic cycle begins with the interaction of a Cu(I) ion with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[3][7] This intermediate then reacts with an azide through a 1,3-dipolar cycloaddition, leading to a copper-containing six-membered ring intermediate.[7] Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[7]

Quantitative Data and Performance

The choice of the specific propargyl-containing compound can influence reaction kinetics. Propargylamines, for instance, are common substrates. Studies comparing various alkynes show that standard propargyl compounds offer an excellent balance of reactivity, cost, and ease of installation.[15]

Table 1: Comparative Reaction Kinetics of Propargylamines in CuAAC

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

|---|---|---|

| N,N-dimethylpropargylamine | ~5 | ~15 |

| N,N-diethylpropargylamine | ~6 | ~18 |

| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |

Data extrapolated from a study on the relative performance of alkynes in ligand-accelerated CuAAC.[16]

The efficiency of the CuAAC reaction is also highly dependent on the catalytic system. The catalyst is typically generated in situ from a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate, and a stabilizing ligand.[10][17][18]

Table 2: Typical Reagent Concentrations for CuAAC Bioconjugation

| Reagent | Stock Concentration | Final Concentration | Role |

|---|---|---|---|

| Alkyne-Biomolecule | Varies | ~25-560 µM | Reactant |

| Azide-Reporter | 5-10 mM | ~50-100 µM | Reactant |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 0.1-2 mM | Catalyst Precursor |

| Ligand (e.g., THPTA, BTTAA) | 10-50 mM | 0.5-10 mM | Cu(I) Stabilizer & Accelerator |

| Sodium Ascorbate | 100 mM - 1 M | 5-100 mM | Reducing Agent |

Concentrations compiled from various standard protocols.[17][19][20]

Applications in Research and Drug Development

The versatility and robustness of the propargyl group in click chemistry have led to its widespread adoption in numerous scientific fields.[1]

-

Bioconjugation : Click chemistry is extensively used to label biomolecules like proteins, nucleic acids, and glycans.[1][21] A propargyl group can be incorporated into a biomolecule, which is then "clicked" with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin.[21][22]

-

Drug Discovery and Development : The propargyl moiety is a valuable building block in medicinal chemistry.[4][23][24] It is used in fragment-based drug discovery to assemble complex molecules with high affinity for protein targets.[1] Furthermore, the triazole ring formed via the click reaction is a stable and often beneficial linker in active pharmaceutical ingredients (APIs).[4]

-

Materials Science : The propargyl group is used for the synthesis and functionalization of polymers and advanced materials.[1][4] Its ability to form strong, covalent linkages makes it ideal for creating cross-linked networks and modifying surfaces.[1]

Experimental Protocols

General Protocol for Propargylation of an Alcohol

This protocol describes a common method for introducing a propargyl group onto a molecule containing a hydroxyl group, such as a protein serine residue or a small molecule, using a Williamson ether synthesis.[13]

Methodology:

-

Preparation : Dissolve the alcohol-containing substrate in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Deprotonation : Carefully add sodium hydride (NaH, 1.1–1.5 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the corresponding alkoxide.

-

Propargylation : Add propargyl bromide (1.1–5.0 equivalents) dropwise to the reaction mixture.

-

Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Once the reaction is complete, carefully quench the excess NaH by slowly adding water or a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with an azide-functionalized reporter. The use of a water-soluble ligand like THPTA is recommended for biological applications.[18][20]

Methodology:

-

Prepare Stock Solutions :

-

Biomolecule-Alkyne : Prepare a solution of your alkyne-functionalized biomolecule in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Azide-Reporter : Prepare a 10 mM stock solution of the azide-functionalized reporter (e.g., fluorescent dye) in DMSO.

-

Catalyst Premix : Prepare a premix of CuSO₄ and a water-soluble ligand (e.g., THPTA or BTTAA). For example, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution (maintaining a 1:5 copper-to-ligand ratio is common).[17] Let it stand for a few minutes.

-

Reducing Agent : Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

-

Set up the Reaction :

-

In a microcentrifuge tube, add the alkyne-biomolecule solution.

-

Add the azide-reporter stock solution to the desired final concentration (a 10-fold molar excess over the alkyne is a good starting point).[20] Mix gently.

-

Add the CuSO₄/Ligand premix to a final copper concentration of 0.1-1 mM. Mix gently.

-

-

Initiate and Incubate :

-

Analysis :

-

The labeled biomolecule is now ready for downstream processing. This may involve purification (e.g., ethanol precipitation for DNA, spin filtration for proteins) to remove excess reagents, followed by analysis (e.g., SDS-PAGE with fluorescence imaging, HPLC, mass spectrometry).[18]

-

Conclusion

The propargyl group, through its terminal alkyne functionality, is a cornerstone of modern chemical synthesis and bioconjugation. Its participation in the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition has provided researchers, scientists, and drug development professionals with a powerful tool for constructing complex molecular architectures with unprecedented ease and precision. From labeling cellular components to synthesizing novel therapeutics, the applications of the propargyl group in click chemistry continue to expand, underscoring its profound impact across the scientific landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rawsource.com [rawsource.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jenabioscience.com [jenabioscience.com]

- 18. broadpharm.com [broadpharm.com]

- 19. furthlab.xyz [furthlab.xyz]

- 20. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. interchim.fr [interchim.fr]

- 23. researchgate.net [researchgate.net]

- 24. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Features of DOTA Macrocycle for Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a cornerstone chelating agent in the fields of nuclear medicine, diagnostics, and therapy.[1][2] Its unparalleled ability to form highly stable and kinetically inert complexes with a variety of metal ions, particularly trivalent lanthanides and other medically relevant radiometals, has made it indispensable for the development of radiopharmaceuticals and MRI contrast agents.[3][4][5][6] This guide provides a technical overview of the core features of DOTA, focusing on its coordination chemistry, thermodynamic and kinetic properties, and the experimental protocols crucial for its application.

Core Structure and Coordination Chemistry

DOTA is an aminopolycarboxylic acid derived from the 12-membered tetraaza ring known as cyclen.[1] The structure features four nitrogen atoms within the macrocyclic ring and four pendant acetate arms.[1] These eight donor atoms (four amines and four carboxylates) enable DOTA to act as a highly efficient, polydentate ligand that effectively encapsulates metal ions.[1]

For trivalent lanthanide ions (Ln³⁺), DOTA typically functions as an octadentate ligand, coordinating the metal through all four nitrogen atoms and all four carboxylate groups.[1] The resulting complexes often have a coordination number of nine, with the ninth position occupied by a water molecule.[1] With most transition metals, DOTA may act as a hexadentate ligand, binding through the four nitrogens and two of the carboxylates, leading to an octahedral coordination geometry.[1]

The chelation process is a multi-step rearrangement. Initially, the metal ion coordinates to the exterior carboxylate arms, forming an "out-of-cage" intermediate.[7] This intermediate then slowly rearranges to the final, highly stable "in-cage" complex, where the metal ion is securely held within the macrocyclic cavity.[7][8]

Caption: DOTA macrocycle chelating a trivalent metal ion (M³⁺).

Thermodynamic Stability and Kinetic Inertness

The exceptional utility of DOTA in medicine stems from the remarkable stability and inertness of its metal complexes.[4]

-

Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the ligand at equilibrium, quantified by the stability constant (log K). DOTA exhibits exceptionally high stability constants for a wide range of trivalent metal ions.[9] This high affinity is partly attributed to the "macrocyclic effect," where the pre-organized structure of the macrocycle leads to a more favorable entropy change upon chelation compared to acyclic analogues.[10][11]

-

Kinetic Inertness: This describes the rate at which the metal ion dissociates from the chelator. DOTA complexes are characterized by extremely slow formation and dissociation rates.[9] The rigid macrocyclic framework creates a high energy barrier for the metal ion to exit the coordination cage, resulting in high kinetic inertness.[12][13][14] This property is critical for in vivo applications, as it minimizes the release of potentially toxic free metal ions.[4][15] For example, the dissociation of Gd(DOTA)⁻ is exceedingly slow, even in acidic solutions.[16]

The combination of high thermodynamic stability and kinetic inertness ensures that once a radiometal is chelated by DOTA, it remains securely bound under physiological conditions, preventing off-target accumulation and toxicity.[5][6]

Caption: Interrelationship of DOTA's key physicochemical properties.

Quantitative Data on DOTA-Metal Complexes

The stability of DOTA complexes varies with the specific metal ion. The following tables summarize key quantitative data for medically relevant metals.

Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | log K Value | Conditions | Reference |

|---|---|---|---|

| Gd³⁺ | ~22.1 - 24.6 | Varies (temp, ionic strength) | [16][17] |

| Lu³⁺ | ~25.4 | 25 °C, I=0.1 M | [18] |

| Y³⁺ | ~24.9 | - | [19] |

| ⁶⁸Ga³⁺ | High | - | [10] |

| ⁶⁴Cu²⁺ | ~22.2 | - | [17] |

| ¹¹¹In³⁺ | High | - | [5] |

| ²²⁵Ac³⁺ | High | - | [20] |

| Zn²⁺ | ~21.1 | - | [17] |

| Ca²⁺ | ~16.4 | - |[17] |

Note: Log K values can vary significantly based on experimental conditions such as temperature, pH, and ionic strength of the medium.[4]

Table 2: Typical Radiolabeling Conditions for DOTA-Conjugates

| Radionuclide | Temperature | pH | Typical Time | Reference |

|---|---|---|---|---|

| ⁶⁸Ga | 85-95 °C | 3.0 - 4.0 | 5-15 min | [21][22] |

| ¹⁷⁷Lu | 90-95 °C | 4.0 - 5.0 | 15-30 min | [23] |

| ⁹⁰Y | 90-95 °C | 4.0 - 5.0 | 15-30 min | [23] |

| ²²⁵Ac | 37 °C | ~5.5 | 30-60 min |[24] |

Experimental Protocols

Accurate characterization and application of DOTA-metal complexes rely on standardized experimental procedures.